molecular formula C20H22N6 B1193795 TRC-19

TRC-19

Cat. No. B1193795
M. Wt: 346.438
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.

Scientific Research Applications

1. Methods of Inactivation for Downstream Biological Assays

Researchers have tested methods commonly used to inactivate viruses like SARS-CoV-2 to facilitate the transfer of infectious samples from high-containment laboratories. This includes incubation at 80°C, various detergents, Trizol reagents, and UV energies, which were successful in inactivating a high titer of SARS-CoV-2 (Patterson et al., 2020).

2. National COVID Cohort Collaborative (N3C)

The N3C was created to overcome technical, regulatory, policy, and governance barriers to sharing and harmonizing individual-level clinical data. This collaborative network incorporates multiorganizational clinical data for COVID-19 analytics, which is expected to save lives by enabling rapid collaboration among clinicians, researchers, and data scientists (Haendel et al., 2020).

3. Biomarkers Associated with COVID-19 Disease Progression

The complexity of SARS-CoV-2 is centered on the unpredictable clinical course of the disease. Research has identified effective laboratory biomarkers for classifying patients based on their risk, including hematological, inflammatory, immunological, and biochemical markers (Ponti et al., 2020).

4. Viral Related Tools against SARS-CoV-2

The scientific community has redirected knowledge and resources to fight COVID-19. This includes research on viruses employed as therapy and diagnostic of COVID-19, viral-vector vaccines, the use of bacteriophages, and CRISPR-Cas technology for diagnosis and potential treatment (Fernández-García et al., 2020).

5. Bioinformatics and COVID-19 Research

Bioinformatics and computer science researchers have played a significant role in the rapid development of COVID-19 vaccines. High-throughput technologies, databases storing SARS-CoV-2 genomes and variants, and bioinformatics tools are key in this research (Cannataro & Harrison, 2021).

6. COVIDomics: Proteomic and Metabolomic Signatures

Omics-based technologies, including proteomics and metabolomics studies, are utilized to understand the pathobiology of SARS-CoV-2 infection and its replication into human cells. This research aims to capture a common signature in proteins, metabolites, and pathways dysregulated in COVID-19 disease (Costanzo et al., 2022).

7. CORD-19: The COVID-19 Open Research Dataset

CORD-19 is a comprehensive dataset of scientific papers on COVID-19 and related historical coronavirus research. It facilitates the development of text mining and information retrieval systems over a rich collection of metadata and structured full text papers (Wang et al., 2020).

8. Network Pharmacology Analysis of TRQ in COVID-19 Treatment

This research uses a network pharmacology approach to discuss the molecular mechanism of Tanreqing (TRQ) in COVID-19 treatment, suggesting TRQ intervention through multiple targets and pathways (Yang et al., 2020).

properties

Product Name

TRC-19

Molecular Formula

C20H22N6

Molecular Weight

346.438

IUPAC Name

5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TRC-19;  TRC 19;  TRC19.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.